molecular formula C48H73ClN2O6 B1194452 HIV-1 inhibitor-60 CAS No. 1443461-21-9

HIV-1 inhibitor-60

Cat. No.: B1194452
CAS No.: 1443461-21-9
M. Wt: 809.57
InChI Key: DSNMRZSQABDJDK-PZFKGGKESA-N
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Description

The compound HIV-1 inhibitor-60 is a complex organic molecule with a highly intricate structure

Scientific Research Applications

HIV-1 inhibitor-60: has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex organic reactions and mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as an anti-inflammatory agent, an anticancer compound, and a modulator of specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-60 involves multiple steps, including the formation of the core cyclopenta[a]chrysen structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-60: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Comparison with Similar Compounds

Compared to other similar compounds, HIV-1 inhibitor-60 stands out due to its unique structural features and diverse functional groups. Similar compounds include other cyclopenta[a]chrysen derivatives, which may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical behavior and potential therapeutic benefits.

Properties

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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